7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
Beschreibung
Eigenschaften
IUPAC Name |
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3/c1-26-9-11-27(12-10-26)13-16-17(28)8-7-15-19(29)18(14-5-3-2-4-6-14)21(22(23,24)25)30-20(15)16/h2-8,28H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBNKUZVUKSAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, a coumarin derivative, has emerged as a compound of interest in pharmacological research due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and antioxidant effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-4-one. Its molecular formula is with a molecular weight of 364.44 g/mol. The unique substitution pattern, particularly the trifluoromethyl group and piperazine moiety, contributes to its enhanced solubility and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-4-one |
| Molecular Formula | |
| Molecular Weight | 364.44 g/mol |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it has potent activity against various cancer cell lines, including breast (MCF-7), ovarian, colon, and pancreatic cancer cells. For instance, a study reported that it demonstrated an IC50 value significantly lower than that of paclitaxel against drug-resistant cancer cell lines . The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is believed to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death .
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses considerable free radical scavenging activity, which may contribute to its therapeutic effects in preventing oxidative stress-related diseases.
The biological activity of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-4-one is attributed to several mechanisms:
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits vital metabolic processes.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated a significant reduction in cell viability when treated with this compound compared to controls, suggesting its potential as a therapeutic agent in breast cancer treatment.
- Antibacterial Efficacy : In a clinical isolate study, the compound showed remarkable inhibition against Staphylococcus aureus and Escherichia coli strains, supporting its use as an antimicrobial agent .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound's IUPAC name is 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-4-one, with a molecular formula of C22H24N2O3 and a molecular weight of 364.44 g/mol. The presence of the piperazine moiety enhances its solubility and biological activity, making it a valuable compound for various applications .
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique substitution pattern allows for the development of derivatives with enhanced properties. Researchers utilize it in various synthetic routes to explore new chemical entities that may possess desirable characteristics for further study.
Biology
In biological research, this compound has been investigated for its potential as a fluorescent probe due to the inherent properties of its coumarin core. The ability to emit fluorescence makes it useful in biological imaging and tracking cellular processes. Additionally, its solubility profile enhances its applicability in biological systems.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against several pathogens, suggesting its utility in developing new antibiotics or antifungal agents .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Industry
In industrial applications, the compound is utilized in the development of dyes and liquid crystals due to its unique chromophoric properties. Its ability to form complexes with metal ions also opens avenues for applications in catalysis and materials science .
Case Studies and Research Findings
Several studies have documented the biological activities of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Properties | Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with particular efficacy against Staphylococcus aureus. |
| Study C | Antioxidant Activity | Exhibited strong radical scavenging activity comparable to established antioxidants like ascorbic acid. |
These findings underscore the compound's versatility and potential as a candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Piperazine vs. Azepane : Replacement of the 4-methylpiperazine group with azepane (a 7-membered ring) reduces steric constraints but may alter solubility and target affinity .
- Trifluoromethyl Group : The presence of a trifluoromethyl group at position 2 is associated with enhanced metabolic stability and electronegativity, as seen in multiple analogs .
Vorbereitungsmethoden
Chromenone Core Formation
The 4H-chromen-4-one scaffold is synthesized via a base-promoted aldol condensation followed by intramolecular oxa-Michael addition. Using 2′-hydroxyacetophenone derivatives and aryl aldehydes under microwave irradiation (160–170°C, 1 h) in ethanol with diisopropylamine (DIPA), the reaction achieves cyclization to yield 3-phenyl-4H-chromen-4-one intermediates . Electron-deficient acetophenones enhance yields (up to 88%) by minimizing aldehyde self-condensation byproducts .
Table 1: Core Synthesis Optimization
| Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2′-Hydroxyacetophenone | MW, DIPA, EtOH, 170°C | 88 | |
| 5′-Chloro-2′-hydroxyacetophenone | MW, DIPA, EtOH, 160°C | 55 |
Trifluoromethyl Group Introduction at C2
The 2-trifluoromethyl substituent is incorporated via Knoevenagel condensation using trifluoromethyl pyruvate or analogous β-keto esters. Reaction with phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C for 4 h facilitates cyclization, yielding 2-trifluoromethyl-4H-chromen-4-one derivatives. Recrystallization from ethanol or hexane/ethyl acetate mixtures achieves purities >95%.
Key Data:
-
Reagent: Trifluoromethyl pyruvate, POCl₃
-
Temperature: 0–5°C
-
Yield: 70–78%
Hydroxylation at C7
The 7-hydroxy group is introduced via demethylation of a methoxy precursor. Using boron tribromide (BBr₃) in dichloromethane at −78°C for 2 h, followed by quenching with methanol, achieves selective demethylation without affecting other substituents . Alternative methods include hydrolytic cleavage with hydrobromic acid (HBr, 48% aq.) at 100°C for 6 h .
Table 2: Demethylation Conditions
| Precursor | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 7-Methoxy-4H-chromen-4-one | BBr₃ | −78°C, 2 h | 85 |
| 7-Methoxy-4H-chromen-4-one | HBr (48% aq.) | 100°C, 6 h | 78 |
Piperazinylmethyl Functionalization at C8
The 8-[(4-methylpiperazin-1-yl)methyl] group is installed via a Mannich reaction or nucleophilic substitution. For Mannich approaches, paraformaldehyde and 4-methylpiperazine react with the chromenone intermediate in acetonitrile at 60°C for 12 h, followed by acetic acid-catalyzed cyclization . Alternatively, bromination at C8 (using Py·Br₃ in CH₂Cl₂) followed by displacement with 4-methylpiperazine in DMF at 80°C for 24 h achieves the substitution (yield: 54–61%) .
Critical Parameters:
-
Bromination Agent: Pyridinium bromide perbromide (Py·Br₃)
-
Solvent: Dimethylformamide (DMF)
-
Catalyst: Triethylamine (TEA)
Purification and Characterization
Final purification employs silica gel chromatography (methanol/dichloromethane, 1:80) and recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms regiochemistry:
-
¹H NMR (DMSO-d₆): δ 10.48 (s, 1H, 7-OH), 7.52–7.59 (m, 5H, Ph), 4.95 (s, 2H, –CH₂–N–), 3.84 (s, 3H, –N–CH₃) .
Table 3: Spectroscopic Data
| Substituent | ¹H NMR Shift (δ) | ¹³C NMR Shift (δ) |
|---|---|---|
| 7-OH | 10.48 | 161.7 |
| 3-Ph | 7.52–7.59 | 135.9, 126.9 |
| 2-CF₃ | – | 121.1 |
Industrial-Scale Considerations
Large-scale production utilizes continuous flow reactors to enhance efficiency. Microwave-assisted steps reduce reaction times from 24 h to 1 h , while automated chromatography systems streamline purification. Critical quality control metrics include HPLC purity (>99%) and residual solvent analysis (e.g., DMF < 500 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
